molecular formula C5H3BrN4 B112102 3-Amino-6-bromopyrazine-2-carbonitrile CAS No. 17231-51-5

3-Amino-6-bromopyrazine-2-carbonitrile

Cat. No.: B112102
CAS No.: 17231-51-5
M. Wt: 199.01 g/mol
InChI Key: XXCFWGIRIFRPER-UHFFFAOYSA-N
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Description

3-Amino-6-bromopyrazine-2-carbonitrile is a chemical compound with the molecular formula C5H3BrN4 and a molecular weight of 199.01 g/mol It is a pyrazine derivative, characterized by the presence of an amino group at the 3-position, a bromine atom at the 6-position, and a nitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-bromopyrazine-2-carbonitrile typically involves the bromination of 3-aminopyrazine-2-carbonitrile. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as acetonitrile, under nitrogen protection . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-bromopyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products like 3-amino-6-alkylpyrazine-2-carbonitrile or 3-amino-6-thiopyrazine-2-carbonitrile can be formed.

    Oxidation Products: Nitro derivatives such as 3-nitro-6-bromopyrazine-2-carbonitrile.

    Reduction Products: Amino derivatives like 3,6-diaminopyrazine-2-carbonitrile.

Scientific Research Applications

3-Amino-6-bromopyrazine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-6-bromopyrazine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine groups allows for specific interactions with biological macromolecules, potentially leading to therapeutic effects. The nitrile group can also participate in covalent bonding with target proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-6-bromopyrazine-2-carboxamide
  • 5-Bromo-3-methoxypyrazin-2-amine
  • 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

Uniqueness

3-Amino-6-bromopyrazine-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a bromine atom allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry. Additionally, its potential biological activities make it a promising candidate for drug development and other applications.

Properties

IUPAC Name

3-amino-6-bromopyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-2-9-5(8)3(1-7)10-4/h2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCFWGIRIFRPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453430
Record name 3-amino-6-bromopyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17231-51-5
Record name 3-amino-6-bromopyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17231-51-5
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Synthesis routes and methods I

Procedure details

3-Amino-6-bromopyrazine-2-carboxamide (1.5 g, 7 mmol) was dissolved in pyridine (15 mL). The solution was then cooled in an ice bath and POCl3 (2 mL) was drop wise added. The resulting mixture was stirred at room temperature for 2.5 h. The solvent was removed and the residue was quenched by the careful addition of ice cooled Na2CO3 (5 mmol). Ethyl acetate was added (45 mL) and the organic layer was separated, washed with brine (5 mL), HCl (0.1 M aqueous solution, 1 mL) and water (5 mmol), dried with K2CO3 and concentrated. The crude matherial was triturated with hexane, and the resulting tan solid was filtered to provide 0.8 g (58% yield) of the title compound: 1H NMR (400 MHz; DMSO-d6): 8.42 (s, 1H); 7.60 (br s, NH); MS (EI) for C5H3BrN4: 199 (MH+).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
5 mmol
Type
reactant
Reaction Step Three
Name
Quantity
5 mmol
Type
reactant
Reaction Step Four
Name
brine
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
58%

Synthesis routes and methods II

Procedure details

A solution of copper(i) cyanide (1.20 g, 13.42 mmol) and sodium cyanide (0.658 g, 13.42 mmol) in DMF (10 mL) was heated to 125° C. 2-amino-3,5-dibromo pyrazine (2.61 g, 10.32 mmol) was added in portions. The reaction was stirred at 125° C., and after 5 h quenched in ice cold NaHCO3 solution. The black precipitate was filtrated off and the filtrate was extracted (3×) with EtOAc. The organic layer was washed with brine, dried and evaporated. Purification by chromatography (CH2Cl2) gave pure 3-amino-6-bromopyrazine-2-carbonitrile 14 (1.38 g, 67.2%). 1H-NMR (400 MHz, CDCl3) 5.29 (br s, 2H), 8.30 (s, 1H). (m/z)=199 and 201 (M+H)+.
Name
copper(i) cyanide
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.658 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.61 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

3-amino-6-bromo-pyrazine-2-carboxamide (500 mg, 2.304 mmol) was dissolved in pyridine (5 mL) and treated with POCl3 (666 μL, 7.145 mmol) dropwise at 0° C. After the addition was complete the reaction was allowed to warm to ambient temperature and stirred for 1.5 hours. The solvent was removed in vacuo and the reaction carefully treated with NaHCO3 to basify. The mixture was diluted with EtOAc and the layers separated. The aqueous layer was further extracted with EtOAc (1×) and the combined organics washed with brine (1×), 0.1 M HCl (1×) and water (1×), dried (MgSO4), filtered and concentrated to furnish the product as a brown solid (197 mg, 43% Yield). 1H NMR (DMSO) d 7.62 (2H, br s), 8.45 (1H, s) ppm
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
666 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
43%

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